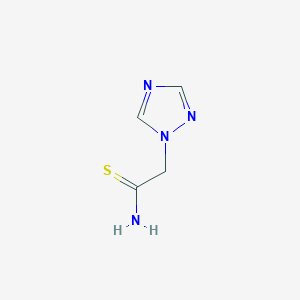

2-(1H-1,2,4-triazol-1-yl)ethanethioamide

Beschreibung

Overview of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is a prominent structural motif in a vast array of functional organic molecules. ujmm.org.uanih.gov This scaffold is valued for its unique chemical properties, including aromaticity, thermal stability, and the ability to engage in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These characteristics make 1,2,4-triazole derivatives highly sought after in medicinal chemistry, materials science, and agrochemicals. ujmm.org.uamdpi.com

In the realm of pharmaceuticals, the 1,2,4-triazole nucleus is a key component in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netzsmu.edu.ua Prominent examples of antifungal agents incorporating this scaffold include fluconazole (B54011) and itraconazole. The versatility of the 1,2,4-triazole ring allows for its substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

Significance of Thioamide Functionality in Synthetic Methodologies

The thioamide functional group, a sulfur analog of the amide group, is a versatile building block in organic synthesis and medicinal chemistry. The replacement of the amide oxygen with a sulfur atom imparts distinct physicochemical properties, including altered polarity, hydrogen bonding capabilities, and steric profiles. Thioamides are known to be more polar than their corresponding amides, which can influence their reactivity and interactions with other molecules.

In synthetic chemistry, thioamides serve as valuable intermediates for the construction of various sulfur-containing heterocycles, such as thiazoles. nih.gov The thionation of amides, often accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide, is a common method for their preparation. mdpi.comresearchgate.net The thioamide moiety has also been incorporated into peptides to enhance their stability and biological activity.

Structural and Synthetic Context of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide within Chemical Research

The compound 2-(1H-1,2,4-triazol-1-yl)ethanethioamide integrates the 1,2,4-triazole scaffold with the thioamide functionality through a flexible ethanediyl linker. While specific research on this exact molecule is not extensively documented, its structure suggests a synthetic pathway originating from readily available starting materials. A plausible synthetic route would involve the N-alkylation of 1,2,4-triazole with a suitable two-carbon electrophile, followed by the conversion of the terminal functional group into a thioamide.

The alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers, with the regioselectivity being influenced by the reaction conditions and the nature of the alkylating agent. ujmm.org.uaresearchgate.net For instance, the reaction of 1,2,4-triazole with ethyl bromoacetate (B1195939) would likely yield a mixture of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate and ethyl 2-(4H-1,2,4-triazol-4-yl)acetate. acs.org Subsequent amidation followed by thionation would provide the desired thioamide.

Alternatively, the synthesis could proceed through a nitrile intermediate, such as 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The conversion of this nitrile to the corresponding thioamide can be achieved through various methods, including the Pinner reaction with hydrogen sulfide (B99878). nih.govfrontiersin.org

The combination of the biologically active 1,2,4-triazole ring with the versatile thioamide group in 2-(1H-1,2,4-triazol-1-yl)ethanethioamide makes it a compound of interest for potential applications in medicinal and materials chemistry. The flexible linker allows for conformational freedom, which could be advantageous for binding to biological targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQHNJCTOJEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363273 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339009-39-1 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Chemical Synthesis of 2 1h 1,2,4 Triazol 1 Yl Ethanethioamide

Direct Synthetic Approaches to 2-(1H-1,2,4-triazol-1-yl)ethanethioamide

Direct synthetic routes to 2-(1H-1,2,4-triazol-1-yl)ethanethioamide predominantly proceed through a two-stage process. The first stage involves the synthesis of the precursor, 2-(1H-1,2,4-triazol-1-yl)acetonitrile. This is typically achieved via the N-alkylation of 1,2,4-triazole (B32235) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The regioselectivity of this alkylation is a critical factor, as 1,2,4-triazole possesses two reactive nitrogen atoms (N1 and N4). The formation of the desired N1-substituted isomer is generally favored under basic conditions.

The second, and key, stage is the thionation of the nitrile group of 2-(1H-1,2,4-triazol-1-yl)acetonitrile to yield the target thioamide. Several established methods for the conversion of nitriles to thioamides are applicable here, including the reaction with hydrogen sulfide (B99878) in the presence of a base, or the use of thionating agents such as Lawesson's reagent or phosphorus pentasulfide.

The conversion of the nitrile precursor, 2-(1H-1,2,4-triazol-1-yl)acetonitrile, to 2-(1H-1,2,4-triazol-1-yl)ethanethioamide can be accomplished through several mechanistic pathways, depending on the chosen reagent.

Base-Catalyzed Addition of Hydrogen Sulfide:

In the presence of a base, hydrogen sulfide (H₂S) or its conjugate base, the hydrosulfide (B80085) anion (HS⁻), acts as a nucleophile. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic carbon atom of the nitrile group, leading to the formation of a thioimidate anion intermediate.

Protonation: The thioimidate anion is then protonated by a proton source in the reaction mixture, such as water or an alcohol, to yield a neutral thioimidic acid.

Tautomerization: The thioimidic acid, which is the nitrogen analog of an enol, undergoes tautomerization to the more stable thioamide form.

This base-catalyzed hydrolysis is a common and effective method for the synthesis of primary thioamides from nitriles. chemrxiv.orgunict.itnih.gov

Thionation with Lawesson's Reagent:

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used thionating agent. While more commonly employed for the conversion of amides and ketones to their corresponding thio-analogs, it can also be used for the thionation of nitriles, albeit less frequently. The mechanism is believed to involve the following steps:

Dissociation: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.org

Cycloaddition: The reactive ylide undergoes a [2+2] cycloaddition with the nitrile group to form a four-membered thiadiazaphosphetane intermediate.

Cycloreversion: This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O or P=S bond, to yield the thioamide and a phosphorus-containing byproduct. acs.org

The yield and selectivity of the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent and reaction temperature significantly impacts the rate and outcome of the thionation reaction. For the base-catalyzed addition of hydrogen sulfide, polar protic solvents such as ethanol (B145695) or methanol, often in the presence of water, are commonly used to facilitate the solubility of the reagents and intermediates. tandfonline.com The temperature is typically kept moderate, as higher temperatures can lead to side reactions and decomposition of the product.

In the case of thionation with Lawesson's reagent, the reaction is generally carried out in anhydrous, non-polar solvents like toluene (B28343) or xylene at elevated temperatures to ensure the dissolution of the reagent and promote the reaction. unict.itacs.org The use of microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.net

The following table summarizes the influence of solvents and temperature on the synthesis of thioamides from nitriles based on general findings in the literature.

| Thionation Method | Typical Solvents | Typical Temperature Range (°C) | General Observations |

|---|---|---|---|

| Base-Catalyzed H₂S Addition | Ethanol, Methanol, Pyridine (B92270), DMF, Water | Room Temperature to 70 | Polar solvents are preferred. Moderate temperatures are sufficient. |

| Lawesson's Reagent | Toluene, Xylene, Dichloromethane, Acetonitrile | 80 - 140 (Reflux) | Anhydrous conditions are crucial. Higher temperatures are generally required. |

| Microwave-Assisted (e.g., Willgerodt-Kindler) | Solvent-free or high-boiling polar aprotic solvents (e.g., NMP) | 110 - 180 | Rapid heating can significantly reduce reaction times and improve yields. |

The stoichiometry of the reagents and the nature and amount of basic additives are crucial for maximizing the yield of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide. In the base-catalyzed addition of H₂S, a slight excess of the sulfide source is often employed to drive the reaction to completion. The choice of base can range from organic amines like triethylamine (B128534) or pyridine to inorganic bases. The basicity of the additive should be sufficient to generate the nucleophilic hydrosulfide anion without promoting unwanted side reactions.

For reactions involving Lawesson's reagent, a stoichiometric amount or a slight excess of the reagent is typically used. The reaction is generally performed under neutral conditions, although the addition of a base is sometimes reported to facilitate the reaction, the specifics of which are substrate-dependent.

The following table outlines the role of reagent stoichiometry and basic additives in thioamide synthesis from nitriles.

| Thionation Method | Key Reagent | Typical Stoichiometry (relative to nitrile) | Common Basic Additives | Role of Additive |

|---|---|---|---|---|

| Base-Catalyzed H₂S Addition | H₂S or NaSH | 1.1 - 3.0 equivalents | Triethylamine, Pyridine, Anion-exchange resin | Generates the nucleophilic hydrosulfide anion (HS⁻). |

| Lawesson's Reagent | Lawesson's Reagent | 0.5 - 1.5 equivalents | Generally none, but sometimes pyridine | Can act as a catalyst and solvent. |

| Willgerodt-Kindler Reaction | Elemental Sulfur | Excess | Morpholine, Pyrrolidine, Piperidine | Acts as both a reactant and a catalyst. |

While many traditional methods for thioamide synthesis employ stoichiometric amounts of reagents, catalytic approaches offer advantages in terms of efficiency and sustainability. In the context of the reaction of nitriles with hydrogen sulfide, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be employed to facilitate the transfer of the hydrosulfide anion from an aqueous phase to an organic phase containing the nitrile, thereby accelerating the reaction. tandfonline.com

Heterogeneous catalysts, including N-doped carbon materials, have also been investigated for the nucleophilic addition of H₂S to nitriles. rsc.org These catalysts can offer synergistic sites for the activation of both the nitrile and H₂S, leading to enhanced reactivity under milder conditions and allowing for easier separation and recycling of the catalyst.

The alkylation of 1,2,4-triazole to form the nitrile precursor is a well-established and high-yielding reaction that can be performed on a large scale. The subsequent thionation step presents several options, each with its own advantages and disadvantages in terms of process efficiency.

Base-catalyzed H₂S addition: This method is often high-yielding and utilizes relatively inexpensive reagents. However, the use of gaseous hydrogen sulfide, which is toxic and has an unpleasant odor, poses significant challenges for large-scale production in terms of safety and environmental considerations. The use of solid sulfide sources like sodium hydrosulfide can mitigate some of these issues. researchgate.net

Lawesson's reagent: While effective, Lawesson's reagent is relatively expensive, and the phosphorus-containing byproducts can complicate purification on a large scale. However, modified workup procedures have been developed to address these issues. tandfonline.com

Microwave-assisted synthesis: Microwave-assisted methods, such as the Willgerodt-Kindler reaction, can offer rapid and efficient synthesis with reduced solvent usage, which is advantageous for green chemistry and scalability. researchgate.net

Ultimately, the choice of the most efficient and scalable process will depend on a careful consideration of factors such as reagent cost and availability, reaction conditions, yield, purity of the final product, and the ease of purification and waste disposal.

Optimization of Reaction Parameters for Yield and Selectivity

Precursor-Based and Convergent Synthetic Routes

Convergent synthesis strategies for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide focus on the late-stage introduction of the ethanethioamide side chain onto a pre-formed 1,2,4-triazole nucleus or the coupling of key fragments. These approaches offer flexibility and are often amenable to the generation of analogues for structure-activity relationship studies.

A common and direct approach to the synthesis of N-substituted 1,2,4-triazoles involves the alkylation of the parent heterocycle. For the preparation of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, this strategy would typically involve a two-step sequence starting with the N-alkylation of 1,2,4-triazole to introduce a two-carbon side chain, followed by the conversion of the side chain's functional group into a thioamide.

The initial N-alkylation of 1,2,4-triazole with a suitable two-carbon electrophile, such as an ethyl haloacetate or 2-haloacetamide, is a key step. The reaction of 1,2,4-triazole with reagents like ethyl bromoacetate (B1195939) in the presence of a base like sodium ethoxide can yield the corresponding ethyl (1H-1,2,4-triazol-1-yl)acetate. youtube.com Similarly, the use of sodium chloroacetate (B1199739) in an alkaline medium can produce the corresponding acetic acid derivative. acs.org It is important to note that the alkylation of 1,2,4-triazole can potentially lead to a mixture of N1 and N4 substituted isomers, and the regioselectivity can be influenced by the reaction conditions. wikipedia.orgwikipedia.org

Once the 2-(1H-1,2,4-triazol-1-yl)acetyl precursor is obtained, either as the acid or ester, it can be converted to the corresponding amide, 2-(1H-1,2,4-triazol-1-yl)acetamide. This amide serves as the direct precursor to the target thioamide. The transformation of the amide to the thioamide can be achieved through thionation.

Table 1: N-Alkylation of 1,2,4-Triazole with Two-Carbon Electrophiles This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Electrophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | Sodium ethoxide | Ethanol | Ethyl (1H-1,2,4-triazol-1-yl)acetate | youtube.com |

| Sodium chloroacetate | Sodium hydroxide (B78521) | Ethanol/Water | 2-(1H-1,2,4-triazol-1-yl)acetic acid | acs.org |

| 4-Nitrobenzyl halides | DBU | THF | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | wikipedia.org |

The conversion of the precursor amide, 2-(1H-1,2,4-triazol-1-yl)acetamide, into the target thioamide, 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, is a crucial step that can be accomplished using various thionating agents. While Beckmann rearrangement of ketoximes in the presence of a thiating agent can produce thioamides, a more direct and common method for this specific transformation is the thionation of the corresponding amide. mdpi.com

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and efficient reagent for the conversion of amides to thioamides under mild conditions. beilstein-journals.orgorganic-chemistry.orgnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent such as toluene or xylene. beilstein-journals.org

Another classical reagent for this transformation is phosphorus pentasulfide (P₄S₁₀). beilstein-journals.orgresearchgate.net Similar to Lawesson's reagent, the reaction is generally carried out by heating the amide with P₄S₁₀ in a high-boiling solvent like pyridine or toluene. beilstein-journals.org While effective, this method can sometimes require harsher conditions compared to using Lawesson's reagent. organic-chemistry.org

More recent developments in thioamide synthesis include the use of other thiating agents and methodologies that offer advantages such as milder reaction conditions or simpler work-up procedures. organic-chemistry.org

Table 2: Common Thionating Reagents for Amide to Thioamide Conversion This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Thionating Reagent | Typical Solvents | Key Features | References |

|---|---|---|---|

| Lawesson's Reagent | Toluene, Xylene | Mild conditions, good yields | beilstein-journals.orgorganic-chemistry.orgnih.gov |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Classical reagent, can require higher temperatures | beilstein-journals.orgresearchgate.net |

| PSCl₃/H₂O/Et₃N | Solvent-free (microwave) | Rapid, efficient, solventless conditions | organic-chemistry.org |

| Ammonium phosphorodithioate | - | Efficient, easily handled reagent | organic-chemistry.org |

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. While a direct one-pot synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide via an MCR is not explicitly reported, established MCRs for 1,2,4-triazole synthesis could be adapted to produce precursors.

The Einhorn-Brunner reaction is a classical method for the synthesis of 1,2,4-triazoles from the condensation of imides with alkyl hydrazines. wikipedia.orgscispace.com By selecting an appropriate N-substituted hydrazine (B178648) with a protected or masked ethanethioamide precursor, this reaction could potentially be used to construct the desired scaffold.

The Pellizzari reaction , which involves the reaction of an amide and a hydrazide, is another established route to 1,2,4-triazoles. youtube.comscispace.comwikipedia.org Similar to the Einhorn-Brunner reaction, careful selection of the starting amide and hydrazide containing the necessary functionalities could lead to a convergent synthesis of the target molecule or a close precursor.

More contemporary MCRs have also been developed for the synthesis of substituted 1,2,4-triazoles, sometimes utilizing metal catalysis or microwave irradiation to improve efficiency and yield. organic-chemistry.orgrsc.org These methods often allow for a greater diversity of substituents on the triazole ring.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the synthesis of 1,2,3-triazoles. nih.govnih.govfrontiersin.org

It is important to distinguish that the target molecule contains a 1,2,4-triazole ring, not a 1,2,3-triazole. While the term "click chemistry" is most famously associated with the CuAAC for 1,2,3-triazole synthesis, the principles of click chemistry can be applied more broadly. However, for the specific synthesis of the 1,2,4-triazole isomer, traditional cyclization methods such as the Einhorn-Brunner and Pellizzari reactions are more direct and commonly employed. wikipedia.orgscispace.comwikipedia.org These reactions, while not formally "click" reactions in the context of CuAAC, represent efficient methods for the construction of the 1,2,4-triazole core.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline solid state. It provides precise information on crystallographic parameters, molecular conformation, and the intricate network of intermolecular forces that govern the crystal packing.

Studies on various 1,2,4-triazole (B32235) derivatives reveal that they crystallize in several common crystal systems, with the monoclinic and triclinic systems being particularly prevalent. The space group, which describes the symmetry of the unit cell, is also a key parameter determined in these studies. For instance, a fused indolyl-triazolo-thiadiazole derivative was found to crystallize in the monoclinic system with a centrosymmetric P2₁/n space group. mdpi.com Similarly, another complex derivative containing a 1,2,4-triazol-1-yl)methyl moiety crystallized in the monoclinic P2₁/c space group. researchgate.net The analysis of 4-amino-5-indolyl-1,2,4-triazole-3-thione, a precursor for many derivatives, showed it crystallizes in the monoclinic P2₁ space group, while a more complex derivative adopted a triclinic system with a P-1 space group. mdpi.com

| Derivative Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Thiophene-linked 1,2,4-triazole derivatives | Triclinic | P-1 | nih.gov |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.commdpi.comtriazolo[3,4-b] nih.govmdpi.comrsc.orgthiadiazole | Monoclinic | P2₁/n | mdpi.com |

| 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone | Monoclinic | P2₁/c | researchgate.net |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

The 1,2,4-triazole ring is an aromatic, planar system. wikipedia.org X-ray diffraction studies confirm that bond lengths and angles within the triazole and associated functional groups of its derivatives are generally within normal ranges. researchgate.net For example, in one derivative, the C-N and N-N bond distances in the triazole ring were found to be consistent with its aromatic character. researchgate.net

A key conformational feature is the relative orientation of the triazole ring with respect to its substituents. This is described by dihedral angles. In a 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone derivative, the dihedral angle between the triazole ring and a neighboring 1,3,4-oxadiazole (B1194373) ring was 82.95 (4)°. researchgate.net In another thiophene-linked derivative, the dihedral angle between the triazole and a substituted phenyl ring was 73.97°. nih.gov These significant twists indicate that the different ring systems are often not coplanar, which has important implications for crystal packing and intermolecular interactions.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| S1—C9 | 1.751 (2) | C9—S1—C11 | 101.52 (11) |

| O1—C9 | 1.344 (3) | C9—O1—C10 | 103.5 (2) |

| N1—N2 | 1.401 (3) | C10—N1—N2 | 106.1 (2) |

| N3—N4 | 1.378 (3) | C13—N3—N4 | 107.6 (2) |

| N4—C12 | 1.321 (3) | C12—N4—N3 | 112.5 (2) |

Hydrogen bonds are among the most significant interactions directing the crystal packing of nitrogen-containing heterocycles. In the crystal structures of 1,2,4-triazole-3-thione derivatives, strong intermolecular N–H⋯S hydrogen bonds are frequently observed, which link molecules into dimers. mdpi.com Weak intermolecular C–H⋯N hydrogen bonds are also common, connecting molecules into extended zigzag chains. researchgate.net Furthermore, C–H⋯O interactions are observed in derivatives containing carbonyl or ether functionalities, contributing to the stability of the crystal packing. nih.gov

| Interaction Type | Description | Reference |

|---|---|---|

| N–H⋯S | Links inversion-related molecules into molecular dimers in triazolin-5-thione derivatives. | mdpi.com |

| N–H⋯N | Observed in the crystal structure of various 1,2,4-triazole derivatives. | mdpi.com |

| C–H⋯N | Links molecules into zigzag chains extending along the b-axis. | researchgate.net |

| C–H⋯O | Links molecules into chains in acetamide (B32628) and ethanone (B97240) derivatives. | nih.gov |

The aromatic nature of the 1,2,4-triazole ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are identified by relatively short distances between the centroids of the aromatic rings. For instance, a π-π stacking interaction was indicated by a short distance of 3.702 (2) Å between the centroids of a triazole and a benzene (B151609) ring in a derivative. researchgate.net In another case, overlapping 1,2,4-triazole rings from adjacent molecules were observed with a π-π distance of 3.3651 (8) Å. mdpi.com

Supramolecular Assembly and Intermolecular Interactions in the Crystalline State

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 1,2,4-triazole derivatives, the ¹H NMR spectrum typically shows characteristic signals for the protons on the triazole ring. The protons on the ethyl chain of a compound like 2-(1H-1,2,4-triazol-1-yl)ethanethioamide would be expected to appear as distinct signals, with their chemical shifts and splitting patterns providing confirmation of their connectivity. For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)butyramide derivatives, the two triazole protons appear as singlets at δ 9.19 and δ 8.22 ppm. mdpi.com The methylene (B1212753) protons of a thioether group adjacent to a triazole ring have been observed at δ 4.43-4.63 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the triazole ring typically resonate in the aromatic region of the spectrum. In one study of a 1,2,4-triazole-3-one derivative, the triazole C3 and C5 carbons were observed at δ 144.39 ppm and δ 153.37 ppm, respectively. nih.gov This data is crucial for confirming the presence and substitution pattern of the triazole ring system.

| Proton Type | Chemical Shift Range (ppm) | Compound Example | Reference |

|---|---|---|---|

| Triazole-H | 8.22 - 9.25 | N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides | mdpi.com |

| NH (Thione) | 13.95 - 14.35 | 4-Aryl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thiones | mdpi.com |

| NH (Amide/Triazolone) | 10.51 - 11.94 | N-phenyl amides / triazolones | mdpi.comnih.gov |

| CH₂ (adjacent to triazole) | ~4.16 | diacetohydrazide derivatives | mdpi.com |

| Carbon Type | Chemical Shift Range (ppm) | Compound Example | Reference |

|---|---|---|---|

| Triazole C3/C5 | 142 - 155 | N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides / triazolones | mdpi.comnih.gov |

| C=O (Triazolone) | ~154 - 170 | triazolone / diacetohydrazide derivatives | mdpi.com |

| C=S (Thione) | ~169 | 4-(2-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-triazoline-5-thione | mdpi.com |

| CH₂ (adjacent to triazole) | ~46 - 49 | diacetohydrazide derivatives | mdpi.com |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is not available in the provided search results. For analogous 1,2,4-triazole derivatives, the protons on the triazole ring typically appear as distinct singlets in the aromatic region of the spectrum. The methylene protons adjacent to the triazole ring and the thioamide group would be expected to show specific chemical shifts and coupling patterns that are crucial for structural confirmation. The protons of the thioamide (-CSNH₂) group would likely appear as a broad singlet, with its chemical shift influenced by the solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide could not be located in the search results. In a typical ¹³C NMR spectrum for this compound, one would expect to observe distinct signals for the two carbons of the triazole ring, the methylene carbon, and the carbon of the thioamide group (C=S). The chemical shift of the thioamide carbon is characteristically found further downfield compared to its amide analogue due to the lower electronegativity of sulfur compared to oxygen. For instance, in related pyrazolin-N-thioamides, the C=S carbon signal appears at a downfield chemical shift of 176.5 ppm. mdpi.com

Vibrational (IR) and Mass Spectrometry (MS) for Structural Confirmation

While a specific IR spectrum for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is not provided, characteristic absorption bands for its functional groups can be predicted based on data for similar structures. The IR spectrum of a 1,2,4-triazole ring typically shows characteristic absorption bands for C-H aromatic stretching around 3032-3097 cm⁻¹ and N-H stretching near 3126 cm⁻¹. researchgate.net The thioamide group would exhibit N-H stretching vibrations, as well as a characteristic C=S stretching band. For example, in related N-(p-Tolyl))-2-(...)-acetyl)hydrazine-carbothioamide compounds, the C=S absorption band is observed around 1188-1190 cm⁻¹. mdpi.com

Table 1: Predicted IR Absorption Bands for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Triazole) | ~3126 |

| C-H Stretching (Aromatic) | ~3032 - 3097 |

| N-H Stretching (Thioamide) | 3200 - 3400 |

| C=N Stretching (Triazole) | 1550 - 1650 |

Note: This table is predictive and based on data from analogous compounds.

Specific mass spectrometry data for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is not available in the search results. Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this molecule, the analysis would confirm the molecular ion peak corresponding to its molecular formula (C₄H₆N₄S). The fragmentation pattern would likely involve cleavage of the ethyl linker and characteristic losses from the triazole and thioamide moieties, providing further structural confirmation. researchgate.netzsmu.edu.ua

Theoretical and Computational Investigations of Molecular Structure

Although a specific DFT study for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide was not found, such computational methods are invaluable for understanding the structural and electronic properties of 1,2,4-triazole derivatives. nih.govbohrium.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, calculate theoretical vibrational frequencies (IR), and predict NMR chemical shifts. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic properties. nih.govbohrium.com Such studies on related triazoles help in correlating experimental data with theoretical models and understanding the molecule's behavior on a quantum level. zsmu.edu.ua

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-(1H-1,2,4-triazol-1-yl)ethanethioamide |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, the MEP map would be expected to show regions of negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the thioamide group, due to the presence of lone pairs of electrons. researchgate.net These electronegative regions are susceptible to electrophilic attack. In contrast, regions of positive potential are likely to be located around the hydrogen atoms of the triazole ring and the ethanethioamide backbone, making them potential sites for nucleophilic interactions.

Studies on other 1,2,4-triazole derivatives have consistently shown that the nitrogen atoms of the heterocyclic ring are regions of negative electrostatic potential, confirming their role as hydrogen bond acceptors and sites of interaction with electrophiles. researchgate.netnih.gov The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing.

Conformational Dynamics and Energetics

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This can be achieved through computational methods that systematically rotate the rotatable bonds and calculate the potential energy of the resulting geometries.

For 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, the key rotatable bonds would be the C-C and C-N bonds of the ethanethioamide side chain. Rotation around these bonds would give rise to different spatial arrangements of the triazole ring relative to the thioamide group. Computational studies on substituted 1,2,3-triazole amino acids have revealed the existence of multiple stable conformers with small energy differences between them, suggesting significant structural diversity. nih.gov A similar conformational landscape can be anticipated for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide.

The relative energies of these conformers determine their population at a given temperature. The most stable conformer (the global minimum on the potential energy surface) will be the most populated. However, other low-energy conformers may also be present in significant proportions, and these may be important for the molecule's interactions with biological targets.

Table 2: Hypothetical Relative Energies of Conformers for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 1.5 - 2.5 |

| 3 | ~-60° (gauche) | 1.5 - 2.5 |

Note: This table presents a hypothetical energy landscape based on typical conformational preferences of similar acyclic molecules and is for illustrative purposes only. Specific computational studies are required to determine the actual conformational energetics of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide.

Chemical Transformations and Reactivity Profiles

Reactivity of the Thioamide Functional Group

The thioamide group, an isostere of the amide bond, possesses unique electronic and steric properties that make it a valuable synthetic intermediate. nih.gov Its reactivity is centered around the thiocarbonyl (C=S) bond, which is weaker and more polarizable than the carbonyl (C=O) bond of an amide. nih.gov

The thioamide functional group can react with both nucleophiles and electrophiles. nih.gov

Electrophilic Attack at Sulfur: The sulfur atom is the most nucleophilic center in the thioamide group and readily reacts with electrophiles. nih.govwikipedia.org Alkylating agents, such as alkyl halides, will typically attack the sulfur atom to form a thioimidate intermediate. chemrxiv.org This S-alkylation is a key step in many synthetic transformations. Furthermore, the soft sulfur atom shows a high affinity for soft metal ions like Ag(I) or Hg(II), which can activate the thioamide group towards further reactions, including hydrolysis to the corresponding amide. nih.govwikipedia.orgunimelb.edu.au

Nucleophilic Attack at Carbon: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, due to greater nN→π*C=S resonance compared to amides, thioamides are generally more resistant to nucleophilic addition and hydrolysis. nih.gov For instance, the hydrolysis of a thioamide in aqueous potassium hydroxide (B78521) is significantly slower than that of the analogous amide. nih.gov To enhance reactivity, the thioamide can be activated by N-acylation (e.g., with a tert-butoxycarbonyl group), which destabilizes the ground state and facilitates nucleophilic attack at the carbon, enabling transformations like transamidation. nih.gov

The thioamide moiety is a versatile building block for the synthesis of various sulfur- and nitrogen-containing heterocycles through cycloaddition and condensation reactions.

Condensation Reactions: Thioamides can undergo condensation with bifunctional electrophiles to form heterocyclic rings. A common example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to produce a thiazole derivative. In a related process, the reaction of a pyrazoline-N-thioamide with ethyl 2-chloro-3-oxobutanoate yields a thiazole product, demonstrating the utility of the thioamide group in constructing more complex molecular architectures. mdpi.com

[3+2] Cycloaddition Reactions: Thioamides bearing electron-withdrawing groups have been shown to participate in an atypical mode of [3+2] cycloaddition with benzynes. acs.orgresearchgate.net In this reaction, the sulfur and nitrogen atoms of the thioamide act as a pseudo-1,3-dipole, reacting with the benzyne (B1209423) to form a dihydrobenzothiazole product via a stabilized ammonium (B1175870) ylide intermediate. acs.org

The following table summarizes representative condensation and cycloaddition reactions involving thioamide derivatives.

| Reactants | Reagent/Conditions | Product Type | Reference(s) |

| Pyrazolin-N-thioamide + Ethyl 2-chloro-3-oxobutanoate | Ethanol (B145695), Triethylamine (B128534) | Substituted Thiazole | mdpi.com |

| N-allyltrifluorothioacetamide + Triyne (Benzyne precursor) | Heat (85 °C) | Dihydrobenzothiazole | acs.org |

| Thiobenzamide | Photocatalyst (Py-BSZ-COF), Air, White LED | 3,5-Diphenyl-1,2,4-thiadiazole | mdpi.com |

The thioamide group can be converted into several other functional groups, making it a strategic synthon in multistep synthesis. nih.gov

Key interconversions include:

Conversion to Amides: This is typically achieved through oxidative desulfurization. Reagents like mercury(II) acetate (B1210297) can facilitate hydrolysis back to the amide. wikipedia.org

Conversion to Nitriles: Dehydration of primary thioamides can yield nitriles.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride can reduce the thioamide group to an amine.

Transamidation: In a process that converts one thioamide into another, N-activation followed by reaction with a primary or secondary amine can achieve transamidation. nih.gov

Reactivity of the 1,2,4-Triazole (B32235) Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. wikipedia.org In 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, the N1 position is substituted, leaving the N2 and N4 positions available for further reactions.

Alkylation and acylation are common reactions for azole heterocycles, but they often present challenges regarding regioselectivity.

N-Alkylation: The alkylation of unsymmetrical S-substituted 1,2,4-triazoles with alkylating agents typically results in a mixture of N1 and N2 substituted products, with N2 alkylated isomers often being preferentially formed. researchgate.netnih.govnih.gov The regioselectivity is influenced by a combination of steric and electronic effects, as well as reaction conditions such as the base, solvent, and nature of the electrophile. nih.govbeilstein-journals.org For the specific title compound, alkylation would be expected to occur at the N2 or N4 positions. Studies on related azole systems show that thermodynamic conditions (favoring the more stable product) and kinetic conditions (favoring the fastest-forming product) can lead to different isomeric ratios. beilstein-journals.orgbeilstein-journals.org

N-Acylation: The acylation of 1,2,4-triazoles can also yield a mixture of regioisomers. acs.org Studies on the acetylation of 5-amino-1H- acs.orgiosrjournals.orgnih.govtriazole with acetic anhydride (B1165640) show that the reaction can proceed stepwise, first yielding a mono-N-annular acetylated product, followed by a second acetylation on the exocyclic amino group. acs.org The N4 nitrogen of the 1,2,4-triazole ring generally shows significant resistance to acylation. acs.org For related N-acyl-1,2,3-triazoles, interconversion between N1 and N2 regioisomers can occur under thermodynamic conditions or in the presence of acid catalysts. rsc.orgrsc.org

The table below illustrates the regioselectivity observed in the alkylation of a related S-substituted triazole.

| Alkylating Agent | Conditions | Product(s) / Ratio (N1:N2) | Reference(s) |

| Dibromomethane | K₂CO₃, Acetone | Mixture of N1-CH₂-N1, N1-CH₂-N2, and N2-CH₂-N2 isomers | nih.govnih.gov |

| 1,2-Dichloroethane | K₂CO₃, Acetone | Single N-alkylated product (structure not specified) | nih.gov |

| 1,3-Dibromopropane | K₂CO₃, Acetone | N2-alkylated product and a cyclized N1-alkylated product | nih.govnih.gov |

Both the 1,2,4-triazole ring and the thioamide group are excellent coordinating moieties, making 2-(1H-1,2,4-triazol-1-yl)ethanethioamide a potent ligand for metal ions. iosrjournals.orgnih.gov

Ligand Properties: 1,2,4-triazole derivatives are well-known ligands in coordination chemistry, often acting as bridging ligands between two metal centers via their N1 and N2 atoms, or N2 and N4 atoms. nih.govmdpi.com This bridging capability can lead to the formation of polynuclear complexes with interesting magnetic properties. mdpi.com The thioamide group provides an additional "soft" sulfur donor site, which, along with the "hard" nitrogen atoms of the triazole ring, allows the molecule to act as a multidentate chelating agent. iosrjournals.orgnih.gov This combination of donor atoms makes it suitable for coordinating with a wide range of transition metals. nih.gov

Metal Complex Formation: Ligands containing both a 1,2,4-triazole ring and a thiol or thioamide group have been used to synthesize complexes with various metal ions, including Fe(III), Cu(II), Cd(II), Hg(II), Ni(II), and Zn(II). iosrjournals.orgnih.gov The ligand can act as a bidentate chelate, coordinating through the sulfur atom and a nitrogen atom from the triazole ring (likely N4) to form a stable five- or six-membered ring with the metal center. nih.gov Depending on the metal and reaction conditions, these ligands can lead to complexes with different geometries, such as tetrahedral or square planar. nih.gov

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference(s) |

| Ni(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Co(II), Mn(II), Ni(II) | 4-Ethyl-1,2,4-triazole (bridging ligand) | Binuclear Complexes | researchgate.net |

| Fe(II) | Triazole- and pyridine-containing pentadentate ligands | Hexadentate Coordination | nih.gov |

| Co(II), Fe(II), Mn(II) | 1,2,4-Triazole-based Bis(terdentate) ligands | Dinuclear, N₂-bridged | nih.gov |

Ring Transformations and Rearrangements

Specific studies on the ring transformations and rearrangements of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide are not documented. However, the inherent reactivity of the 1,2,4-triazole and thioamide moieties suggests several potential transformations, primarily leading to the formation of fused heterocyclic systems.

A common reaction pathway for N-heterocyclic thioamides or related thiols involves intramolecular or intermolecular cyclization to form fused ring systems. For example, 1,2,4-triazole-3-thiols react with various electrophiles to yield fused thiazolo[3,2-b] mdpi.commdpi.comisres.orgtriazole derivatives. researchgate.net This type of reaction involves the nucleophilic sulfur atom attacking an electrophilic center, followed by cyclization involving a ring nitrogen. Given the structure of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, it could theoretically serve as a precursor to related fused systems if the ethanethioamide side chain is first modified to introduce a suitable electrophilic site.

Furthermore, the thioamide functional group itself is a versatile precursor for other heterocycles. Thiosemicarbazide (B42300) derivatives, which contain a similar structural unit, can undergo acid-catalyzed cyclization to form 1,3,4-thiadiazoles or base-catalyzed cyclization to yield 1,2,4-triazole-thiols. mdpi.com It is conceivable that under specific reaction conditions, the thioamide group of the target molecule could participate in cyclization reactions with appropriate reagents to form thiazole or thiadiazole rings. For instance, reaction with α-haloketones is a classic method for constructing a thiazole ring from a thioamide (Hantzsch thiazole synthesis).

Another possibility includes rearrangements involving the triazole ring itself, although these are less common and typically require harsh conditions or specific substitution patterns. For example, base-induced rearrangements have been observed in other azole systems, such as the transformation of N-(1,2,4-oxadiazol-3-yl)-N'-phenylureas into 1,2,4-triazolin-5-ones. rsc.org

Stereochemical Aspects and Regioselectivity in Reactions

The study of stereochemistry in reactions involving 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is limited, as the molecule itself is achiral and lacks stereocenters. Stereochemical considerations would only become relevant if a reaction introduces a new chiral center, for instance, at the α-carbon of the ethanethioamide group.

However, regioselectivity is a critical aspect of its reactivity due to the presence of multiple distinct nucleophilic sites. The primary sites for electrophilic attack are the N2 and N4 atoms of the triazole ring and the sulfur atom of the thioamide group. The outcome of reactions such as alkylation or acylation would be highly dependent on the reaction conditions.

N- vs. S-Alkylation: In reactions with electrophiles like alkyl halides, a key regiochemical challenge is controlling the site of substitution. For related 1,2,4-triazole-3-thiol systems, S-alkylation is generally favored, particularly under basic conditions where a thiolate anion is formed. nih.gov This is due to the higher nucleophilicity of the soft sulfur atom. However, N-alkylation on the triazole ring can also occur. The regioselectivity of N-alkylation in azoles is a well-studied problem; for 1,2,3-triazoles, for example, conditions can be tuned to favor substitution at either the N1 or N2 position. nih.govnih.gov For 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, competition between S-alkylation and N-alkylation (at N2 or N4) would be expected.

Regioselectivity in Cyclization: The synthesis of fused heterocyclic systems often involves high regioselectivity. For example, the reaction of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates proceeds with high regioselectivity to afford thiazolo[3,2-b] mdpi.commdpi.comisres.orgtriazol-7-ium chlorides. researchgate.net The reaction mechanism involves an initial attack by the sulfur atom, followed by an intramolecular cyclization where the N2 atom of the triazole ring attacks the alkyne. researchgate.net Similar regioselective control would be essential in any potential cyclization reactions involving 2-(1H-1,2,4-triazol-1-yl)ethanethioamide to ensure the formation of a single, well-defined product isomer.

Applications in Precursor Chemistry and Advanced Organic Synthesis

Utilization of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide as a Key Synthetic Intermediate

The presence of both a nucleophilic sulfur atom and a nitrogen-rich triazole core makes 2-(1H-1,2,4-triazol-1-yl)ethanethioamide a versatile precursor in various synthetic transformations. Its utility as a key intermediate is primarily demonstrated in its capacity to serve as a building block for intricate molecular frameworks and as a starting point for a wide array of chemical entities.

Building Block for Complex Polyheterocyclic Architectures

The thioamide functionality within 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is a key reactive site for the construction of fused heterocyclic systems. A prominent example of its application is in the synthesis of nih.govorientjchem.orgtriazolo[3,4-b] nih.govorientjchem.orgsynarchive.comthiadiazines. These bicyclic structures are formed through the reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative with various electrophilic reagents. While not directly starting from the ethanethioamide, the underlying principle of utilizing a triazole-thiol core is analogous. For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-halo ketones or other bifunctional electrophiles leads to the formation of the triazolothiadiazine ring system. nih.gov This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

The general synthetic approach can be illustrated by the reaction of a triazole-thiol with phenacyl bromides, which yields 7H- nih.govorientjchem.orgtriazolo[3,4-b] nih.govorientjchem.orgsynarchive.comthiadiazines. nih.gov This strategy highlights the potential of the thioamide group in 2-(1H-1,2,4-triazol-1-yl)ethanethioamide to participate in similar cyclization reactions, making it a valuable precursor for a variety of polyheterocyclic compounds.

Precursor for Structurally Diverse Chemical Entities

Beyond the synthesis of fused ring systems, 2-(1H-1,2,4-triazol-1-yl)ethanethioamide can serve as a precursor for a multitude of other chemical structures through modifications of its thioamide group. The thioamide moiety can undergo various chemical transformations, including hydrolysis to the corresponding amide, reduction to an amine, or conversion to other functional groups.

A significant application of thioamides, in general, is their use in the renowned Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. orientjchem.orgsynarchive.com The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, initiating a sequence of reactions that culminates in the formation of the five-membered thiazole ring. This classic reaction underscores the potential of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide to be a key component in the synthesis of 1,2,4-triazolyl-substituted thiazoles, which are themselves an important class of heterocyclic compounds.

Furthermore, the thioamide group can be a precursor to 1,3,4-thiadiazoles. For example, the reaction of dihydrazide derivatives with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,3,4-thiadiazoles or 1,2,4-triazole-thiols under acidic or basic conditions, respectively. This demonstrates the versatility of the core structures related to the target compound in generating a diverse range of heterocyclic systems.

Strategies for Molecular Design and Analogue Synthesis

The structural features of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide provide a foundation for the rational design of new chemical architectures and the synthesis of analogues to explore structure-reactivity relationships.

Rational Design Principles for New Chemical Architectures

The design of novel molecules based on the 2-(1H-1,2,4-triazol-1-yl)ethanethioamide scaffold is guided by the principle of incorporating pharmacophoric features and leveraging established synthetic routes. The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in numerous biologically active compounds. By using the ethanethioamide group as a handle for further chemical modifications, medicinal chemists can introduce a variety of substituents and ring systems to modulate the biological activity of the resulting molecules.

Rational design strategies often involve computational modeling and docking studies to predict the interaction of designed molecules with biological targets. The synthesis of a library of compounds derived from 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, each with a different modification, allows for the systematic exploration of the chemical space around this core structure.

Exploration of Structure-Reactivity Relationships through Analogue Synthesis

The synthesis of analogues of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is crucial for understanding the relationship between a molecule's structure and its chemical reactivity. By systematically altering the substituents on the triazole ring or modifying the ethanethioamide side chain, chemists can investigate how these changes affect the compound's reactivity in various chemical transformations.

For example, the introduction of electron-donating or electron-withdrawing groups on the triazole ring can influence the nucleophilicity of the sulfur atom in the thioamide group. This, in turn, would affect the rate and outcome of reactions such as the Hantzsch thiazole synthesis or the formation of triazolothiadiazines. A systematic study of these effects allows for the fine-tuning of reaction conditions and the development of more efficient synthetic methodologies.

Below is a table summarizing the types of polyheterocyclic systems that can be conceptually derived from intermediates similar to 2-(1H-1,2,4-triazol-1-yl)ethanethioamide and the general synthetic strategies involved.

| Target Polyheterocyclic System | Key Intermediate Moiety | General Synthetic Strategy |

| nih.govorientjchem.orgTriazolo[3,4-b] nih.govorientjchem.orgsynarchive.comthiadiazines | 4-Amino-1,2,4-triazole-3-thiol | Reaction with α-haloketones or other bifunctional electrophiles |

| 1,2,4-Triazolyl-substituted Thiazoles | Thioamide | Hantzsch thiazole synthesis with α-haloketones |

| 1,3,4-Thiadiazoles | Thiosemicarbazide | Acid-catalyzed cyclization |

| 1,2,4-Triazole-thiols | Thiosemicarbazide | Base-catalyzed cyclization |

Future Directions and Emerging Research Opportunities

Development of Green and Sustainable Synthetic Routes for 2-(1H-1,2,4-triazol-1-yl)ethanethioamide

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce environmental impact and enhance efficiency. ijprt.orgrsc.org Future research into the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide will likely prioritize the development of eco-friendly and sustainable methods over traditional synthetic pathways, which often rely on hazardous reagents and generate significant waste. rsc.org

Emerging strategies are expected to focus on several key areas:

Flow Chemistry: Continuous-flow synthesis offers a promising alternative to batch processing. For related triazole compounds, flow chemistry has been shown to improve reaction yields, enhance safety by controlling highly energetic intermediates, and simplify purification processes by avoiding chromatography. amazonaws.comrsc.org Applying this technology to the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide could lead to a more atom-economical and environmentally benign manufacturing process. amazonaws.comrsc.org

Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound is a cornerstone of green synthesis. ijprt.orgmdpi.comnih.gov These techniques can accelerate reaction rates, improve yields, and reduce the need for harsh solvents and high temperatures. ijprt.orgnih.gov

Green Catalysts and Solvents: Research into novel, reusable catalysts, such as metal complexes or biocatalysts, can lead to more sustainable synthetic protocols. ijprt.org The exploration of green solvents, including water, ionic liquids, or supercritical fluids, will be crucial in minimizing the use of volatile and toxic organic solvents. mdpi.com One-pot syntheses, where multiple reaction steps are performed in a single vessel, further contribute to sustainability by reducing waste and saving time and resources. ijprt.org

| Strategy | Description | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Continuous-Flow Synthesis | Performing the synthesis in a continuously flowing stream rather than in a batch reactor. | Improved yield and safety, reduced waste, easier scalability. | Successfully applied to the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. amazonaws.comrsc.org |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat the reaction mixture. | Rapid reaction times, increased yields, enhanced purity. | A common green technique for synthesizing various heterocyclic compounds. ijprt.orgnih.gov |

| Ultrasonic Irradiation (Sonochemistry) | Using high-frequency sound waves to induce chemical reactions. | Accelerated reaction rates, reduced energy consumption, effective for heterogeneous reactions. | Applied in the synthesis of bioactive 1,2,3- and 1,2,4-triazoles. mdpi.comnih.gov |

| Use of Green Catalysts | Employing reusable or biodegradable catalysts (e.g., biocatalysts, clays, metal complexes). | Reduced catalyst waste, lower environmental toxicity, high selectivity. | A core principle of green chemistry for synthesizing bioactive molecules. ijprt.org |

Advanced Spectroscopic and In Situ Mechanistic Investigations of its Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is fundamental for optimizing existing reactions and discovering new ones. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for structural characterization, future research will benefit from the application of more advanced and dynamic methods. ijbr.com.pkajol.info

In Situ Spectroscopy: Techniques such as in situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy allow for real-time monitoring of reacting species. This provides direct insight into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters, which is critical for elucidating complex reaction pathways.

Advanced NMR Techniques: Two-dimensional (2D) NMR spectroscopy and other advanced NMR experiments can provide detailed structural information and help to unambiguously identify products and byproducts of transformations.

Mechanistic Studies: Combining experimental data from in situ monitoring with kinetic studies can help construct a detailed picture of the reaction mechanism. For instance, understanding the tautomeric equilibrium (thione vs. thiol forms) of related 1,2,4-triazole-3-thiones is crucial for predicting their reactivity in various transformations, such as S-alkylation or cyclization reactions. ajol.inforesearchgate.net Such detailed mechanistic knowledge is invaluable for rationally designing new synthetic routes and controlling product selectivity. zsmu.edu.ua

| Technique | Type of Information Gained | Research Goal |

|---|---|---|

| In Situ FT-IR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Elucidation of reaction kinetics and identification of transient species. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Unambiguous structure determination of complex transformation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in a reaction mixture. | Monitoring reaction progress and identifying minor byproducts. mdpi.com |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Absolute confirmation of stereochemistry and conformation of solid-state products. mdpi.com |

Computational Design of Novel Chemical Transformations and Reactivity Predictions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules. nih.gov For 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, computational approaches offer a powerful avenue for future exploration.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.govdntb.gov.ua By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and global reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This knowledge can guide the design of new chemical transformations and explain experimentally observed reactivity. nih.gov

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of proposed reactions. This allows for the calculation of activation barriers and reaction energies, providing theoretical validation for the feasibility of a new synthetic route before it is attempted in the lab.

Molecular Docking: In silico molecular docking studies are instrumental in predicting the binding affinity and interaction modes of molecules with biological targets, such as enzymes. nih.govmdpi.com Given the broad biological activities of many 1,2,4-triazole (B32235) derivatives, computational screening of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide and its virtual derivatives against various protein targets could rapidly identify promising candidates for further development in medicinal chemistry. nih.govmdpi.com

Exploration of New Applications in Materials Science and Catalysis

The unique structural features of 1,2,4-triazoles, including their multiple nitrogen atoms and ability to act as ligands, make them attractive building blocks for functional materials and catalysts. nih.govmdpi.com Future research should explore the potential of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide in these emerging fields.

Coordination Chemistry and Catalysis: The triazole ring and the ethanethioamide group both contain donor atoms (nitrogen and sulfur) capable of coordinating with metal ions. This suggests that the compound could serve as a versatile ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). ajol.info These materials have potential applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the resulting metal complexes themselves could be investigated for their catalytic activity in various organic transformations. mdpi.com

Materials Science: Triazole derivatives have been investigated for a range of materials science applications, including as corrosion inhibitors and components of photochemically active molecules. nih.govmdpi.com The sulfur atom in the thioamide group of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide may impart a strong affinity for metal surfaces, making it a candidate for studies on corrosion protection. Its aromatic and electron-rich nature also suggests potential for incorporation into organic electronic materials or nonlinear optical (NLO) materials, an area where other triazole derivatives have shown promise. dntb.gov.uanih.gov

Polymer Chemistry: The molecule could potentially be functionalized and incorporated as a monomer into polymers. The resulting polymers, featuring the triazole moiety in their structure, could exhibit unique thermal, mechanical, or chemical properties, opening doors to new high-performance materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1H-1,2,4-triazole with ethanethioamide precursors in the presence of a base (e.g., NaH) under anhydrous conditions at 40–60°C. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants significantly affect yield. Evidence from similar triazole-thioamide syntheses highlights the importance of controlled temperature and inert atmospheres to prevent oxidation of the thioamide group .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide?

- Methodological Answer :

- NMR : H and C NMR confirm the triazole ring’s substitution pattern and thioamide resonance.

- FT-IR : Peaks at ~2550 cm (S-H stretch) and ~1600 cm (C=N/C=S) validate functional groups.

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the triazole N-atoms) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) to evaluate IC values.

- Antioxidant activity : DPPH radical scavenging assays. Triazole derivatives often show pH-dependent activity, necessitating buffer optimization .

Advanced Research Questions

Q. How can structural modifications of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide enhance its bioactivity?

- Methodological Answer :

- Substitution at the triazole ring : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 3-position improves antimicrobial potency.

- Hybridization : Conjugating with thiophene or benzimidazole moieties (via Suzuki coupling) enhances anticancer activity by modulating apoptosis pathways.

- Coordination complexes : Transition metals (e.g., Cu) can stabilize the thioamide group and improve DNA interaction .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized protocols : Use identical cell lines, culture conditions, and assay endpoints (e.g., IC vs. growth inhibition).

- Mechanistic studies : Combine in vitro assays with molecular docking (e.g., targeting fungal CYP51 or human aromatase) to clarify mode of action.

- Meta-analysis : Compare data across structurally analogous compounds (e.g., Letrozole analogs) to identify substituent-dependent trends .

Q. How can computational methods guide the optimization of this compound for specific targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like fungal lanosterol 14α-demethylase.

- QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity to design derivatives with improved logP and solubility.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What are the challenges in crystallizing 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, and how are they addressed?

- Methodological Answer :

- Solvent selection : High-polarity solvents (e.g., DMSO/water mixtures) promote crystal growth by stabilizing hydrogen bonds.

- Temperature gradients : Slow cooling from 60°C to 4°C reduces lattice defects.

- Co-crystallization : Adding small molecules (e.g., acetic acid) can stabilize the crystal lattice, as seen in triazole dichloromethane solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.